molecular formula C26H21N3O4 B2593342 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 877656-82-1

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2593342
CAS No.: 877656-82-1
M. Wt: 439.471
InChI Key: ITXMKDUSFQVHHP-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Properties

Research on compounds with complex structures often involves studying their pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (effects and mechanisms of action) properties. For instance, studies on novel non-steroidal anti-inflammatory agents and selective N-methyl-D-aspartate (NMDA) receptor antagonists have characterized these aspects to guide dose selection in clinical trials for conditions like major depressive disorder and to understand their therapeutic potential and safety profiles (Garner et al., 2015).

Toxicological Studies

Toxicological evaluations, including safety pharmacology and neurotoxicity studies, are critical for assessing the potential risks associated with chemical compounds. These studies help in understanding the toxic effects at various doses and the safety margin required for therapeutic use. For example, the toxic effects of dioxins, polychlorinated biphenyls (PCBs), and other environmental contaminants on thyroid hormone status and neurological development have been investigated to assess their impact on human health (Koopman‐Esseboom et al., 1994).

Bioavailability Studies

Investigating the bioavailability of compounds, including their ability to reach systemic circulation and exert an effect, is a crucial aspect of pharmaceutical research. Studies might explore how modifications to the chemical structure affect bioavailability and the potential for therapeutic effects. This is particularly relevant for compounds designed to target specific receptors or pathways, such as histamine H3 receptor agonists for treating asthma or migraine (Rouleau et al., 1997).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and subsequent N-alkylation with 4-methylbenzyl chloride.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "4-methylbenzyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: N-alkylation of the benzofuro[3,2-d]pyrimidine intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide." ] }

CAS No.

877656-82-1

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-17-11-13-18(14-12-17)15-27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

ITXMKDUSFQVHHP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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